

Application Notes and Protocols: Sigamide-Mediated Synthesis of Chiral Aziridines

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Compound of Interest		
Compound Name:	Sigamide	
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This document provides detailed protocols and application notes for the synthesis of chiral aziridines using **Sigamide** ligands. Chiral aziridines are valuable building blocks in organic synthesis, particularly for the preparation of enantiomerically pure amines and other nitrogencontaining compounds of interest in drug development. The methodologies described herein utilize a hypothetical class of C2-symmetric chiral bisamide ligands, termed "**Sigamides**," in conjunction with a transition metal catalyst to achieve high yields and enantioselectivities.

Introduction to Sigamide-Mediated Aziridination

The catalytic asymmetric aziridination of olefins is a powerful transformation for the direct introduction of a nitrogen atom to a carbon-carbon double bond, creating a stereogenic center. The efficiency and selectivity of this reaction are highly dependent on the chiral ligand employed. "Sigamides" are a proposed class of C2-symmetric bisamide ligands designed to create a well-defined chiral environment around a metal center. This steric and electronic influence directs the stereochemical outcome of the nitrene transfer from a nitrogen source to the olefin, leading to the formation of enantioenriched aziridines.

The general transformation can be represented as follows:

This protocol will focus on a copper(I)-catalyzed system, which is a commonly employed metal for such transformations.



Data Presentation: Sigamide-Catalyzed Aziridination of Styrene Derivatives

The following table summarizes the performance of a representative "**Sigamide**" ligand (**Sigamide**-1) in the copper-catalyzed aziridination of various styrene derivatives with N-tosyliminophenyliodinane (PhI=NTs) as the nitrene source.

Entry	Substrate (Alkene)	Product	Yield (%)	ee (%)
1	Styrene	1-tosyl-2- phenylaziridine	92	95
2	4-Methylstyrene	2-(4- methylphenyl)-1- tosylaziridine	88	96
3	4-Chlorostyrene	2-(4- chlorophenyl)-1- tosylaziridine	95	94
4	4- Methoxystyrene	2-(4- methoxyphenyl)- 1-tosylaziridine	85	92
5	2- Vinylnaphthalene	2-(naphthalen-2- yl)-1- tosylaziridine	90	97
6	trans-β- Methylstyrene	2-methyl-3- phenyl-1- tosylaziridine	75	88 (trans)

Experimental Protocols

3.1. General Procedure for the **Sigamide**-Cu(I) Catalyzed Asymmetric Aziridination

This protocol describes a general method for the aziridination of styrene as a representative substrate.



Materials:

- Styrene (freshly distilled)
- N-tosyliminophenyliodinane (PhI=NTs)
- Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₇H₈)
- Sigamide-1 (hypothetical chiral bisamide ligand)
- Anhydrous dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add [Cu(OTf)]₂·C₇H₈ (0.025 mmol, 5 mol% Cu) and Sigamide-1 (0.055 mmol, 1.1 eq to Cu).
- Add 5 mL of anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
- Add styrene (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.
- In a separate vial, dissolve N-tosyliminophenyliodinane (PhI=NTs) (1.1 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane.
- Slowly add the PhI=NTs solution to the reaction flask containing the catalyst and styrene over a period of 1 hour using a syringe pump.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 4-6 hours), concentrate the reaction mixture under reduced pressure.



- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral aziridine.
- Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

3.2. Notes on the Protocol:

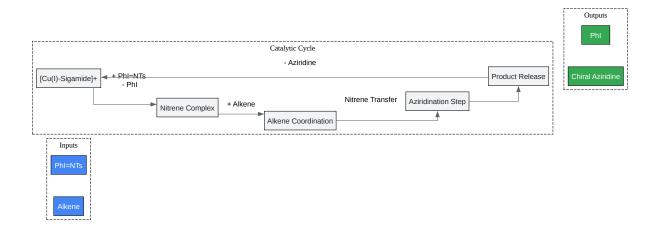
- The use of an inert atmosphere and anhydrous solvents is crucial for the reaction's success, as the catalyst can be sensitive to air and moisture.
- The slow addition of the nitrene source (PhI=NTs) is important to maintain a low concentration of the active nitrene species, which helps to suppress side reactions and improve enantioselectivity.
- The optimal reaction conditions (catalyst loading, solvent, temperature, and addition rate)
 may vary depending on the specific substrate and should be optimized accordingly.

Visualizations

4.1. Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the **Sigamide**-Cu(I) mediated aziridination.





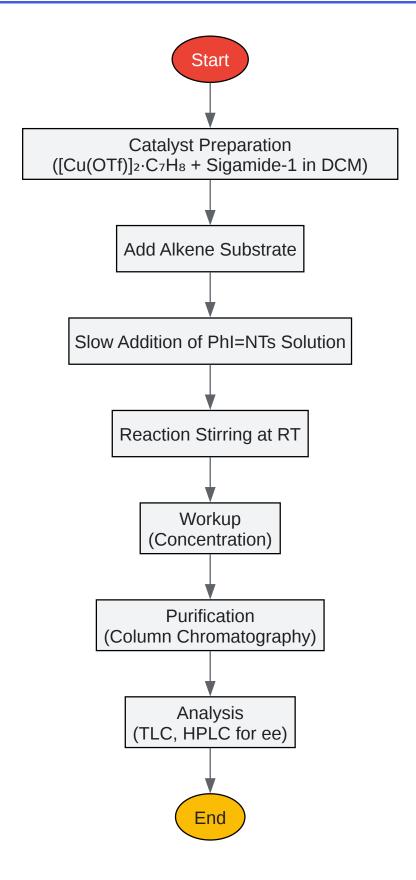
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Caption: Proposed catalytic cycle for **Sigamide**-Cu(I) aziridination.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.





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Caption: Experimental workflow for chiral aziridine synthesis.







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